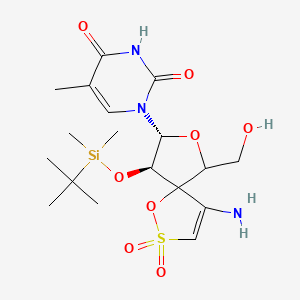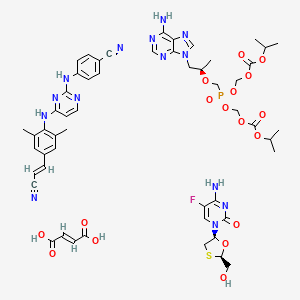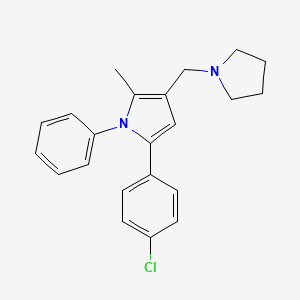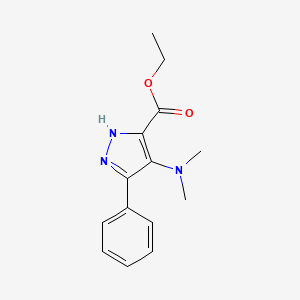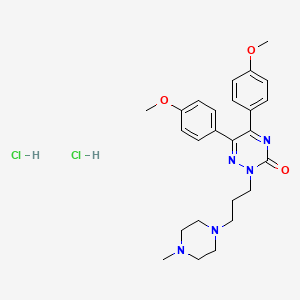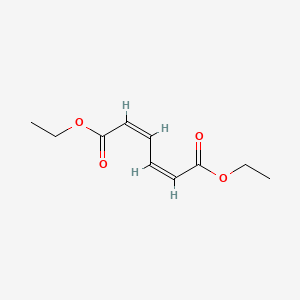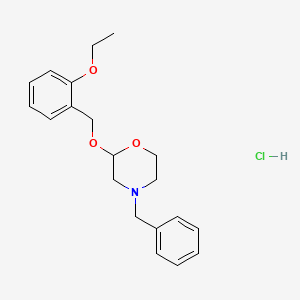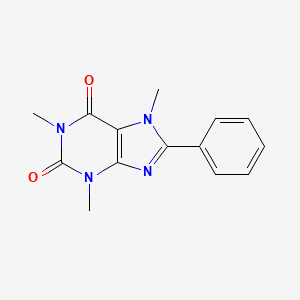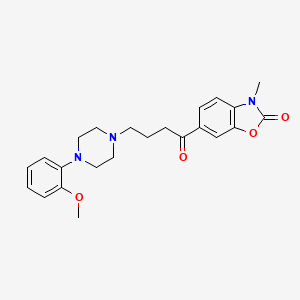
(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine is a chemical compound that combines the properties of (4-Chloro-2-methylphenylsulfonyl)acetic acid and triethanolamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylphenylsulfonyl)acetic acid typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base. The resulting product is then sulfonated to introduce the sulfonyl group. Triethanolamine is then added to the sulfonated product to form the final compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of (4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to increase reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of (4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The triethanolamine component can interact with cell membranes and proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: A related compound with similar structural features but different functional groups.
(4-Chloro-2-methylphenyl)acetic acid: Another similar compound with a different substitution pattern.
Uniqueness
(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine is unique due to the presence of both the sulfonyl group and the triethanolamine moiety. This combination imparts distinct chemical and biological properties, making it useful in a wide range of applications.
Propriétés
Numéro CAS |
102582-95-6 |
|---|---|
Formule moléculaire |
C15H24ClNO7S |
Poids moléculaire |
397.9 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenyl)sulfonylacetic acid |
InChI |
InChI=1S/C9H9ClO4S.C6H15NO3/c1-6-4-7(10)2-3-8(6)15(13,14)5-9(11)12;8-4-1-7(2-5-9)3-6-10/h2-4H,5H2,1H3,(H,11,12);8-10H,1-6H2 |
Clé InChI |
RPCWNTLSLQRIND-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


